![molecular formula C34H24N2S2 B14220150 4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile CAS No. 828915-54-4](/img/structure/B14220150.png)
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of two diphenylmethylsulfanyl groups attached to a benzene ring, which also bears two cyano groups at the 1 and 2 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile typically involves the reaction of 4,5-dichlorophthalonitrile with diphenylmethylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent, often under reflux conditions, to facilitate the substitution of chlorine atoms by diphenylmethylsulfanyl groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition due to its structural similarity to certain biological molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile is primarily related to its ability to interact with various molecular targets through its sulfanyl and cyano groups. These interactions can modulate the activity of enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(phenylsulfanyl)benzene-1,2-dicarbonitrile: Similar structure but with phenylsulfanyl groups instead of diphenylmethylsulfanyl groups.
4,5-Bis(sulfanyl)benzene-1,2-dicarbonitrile: Lacks the diphenylmethyl groups, making it less bulky and potentially less sterically hindered.
4,5-Bis(methylsulfonyl)benzene-1,2-dicarbonitrile: Contains sulfonyl groups instead of sulfanyl groups, which can significantly alter its chemical reactivity and properties.
Uniqueness
4,5-Bis[(diphenylmethyl)sulfanyl]benzene-1,2-dicarbonitrile is unique due to the presence of bulky diphenylmethylsulfanyl groups, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Propriétés
Numéro CAS |
828915-54-4 |
|---|---|
Formule moléculaire |
C34H24N2S2 |
Poids moléculaire |
524.7 g/mol |
Nom IUPAC |
4,5-bis(benzhydrylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C34H24N2S2/c35-23-29-21-31(37-33(25-13-5-1-6-14-25)26-15-7-2-8-16-26)32(22-30(29)24-36)38-34(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-22,33-34H |
Clé InChI |
DJQVDKVUAVYODN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=C(C=C(C(=C3)C#N)C#N)SC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
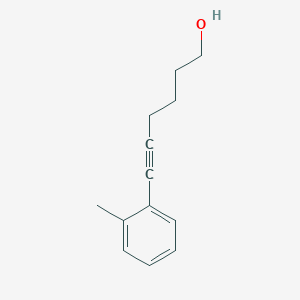
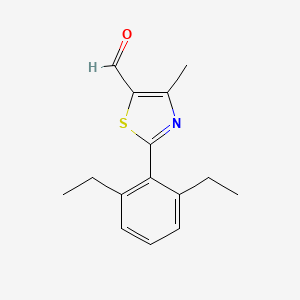
![Phenol, 3-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14220098.png)

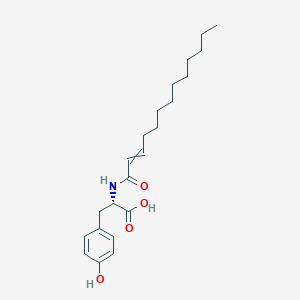
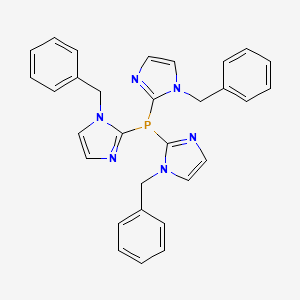
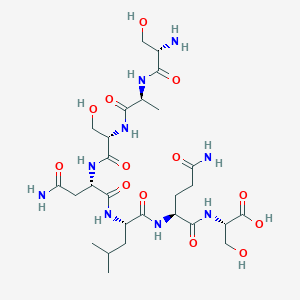
![Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N-methyl-](/img/structure/B14220121.png)
![4-Benzyl-4-{[(naphthalen-1-yl)methyl]amino}-5-phenylpent-2-enal](/img/structure/B14220123.png)

![2-(3-Azabicyclo[4.2.1]nonan-3-yl)ethan-1-amine](/img/structure/B14220135.png)

![D-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14220140.png)
